Trichloro[2-(3-methylphenyl)ethyl]silane
Description
Trichloro[2-(3-methylphenyl)ethyl]silane is an organosilicon compound characterized by a trichlorosilyl group attached to a phenylethyl moiety substituted at the meta position with a methyl group. Its molecular formula is C₉H₁₁Cl₃Si, with a molecular weight of 253.63 g/mol. The compound is primarily used as a precursor in synthesizing functionalized silanes for applications in materials science, surface modification, and polymer chemistry. The meta-methyl substitution on the phenyl ring introduces steric and electronic effects that influence its reactivity and structural behavior compared to other substituted silanes .
Properties
CAS No. |
58276-69-0 |
|---|---|
Molecular Formula |
C9H11Cl3Si |
Molecular Weight |
253.6 g/mol |
IUPAC Name |
trichloro-[2-(3-methylphenyl)ethyl]silane |
InChI |
InChI=1S/C9H11Cl3Si/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-4,7H,5-6H2,1H3 |
InChI Key |
OCPUPPMBMGVLTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Trichloro[2-(3-methylphenyl)ethyl]silane is used as a reagent in organic synthesis, particularly in the formation of silicon-based polymers and materials. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential use in drug delivery systems and as a component in medical imaging agents. Industry: It is utilized in the production of silicon-based materials, coatings, and sealants.
Mechanism of Action
The mechanism by which trichloro[2-(3-methylphenyl)ethyl]silane exerts its effects depends on the specific application. In organic synthesis, it often acts as a source of silicon, facilitating the formation of silicon-carbon bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Structural and Electronic Features
The structural diversity of trichlorosilanes arises from variations in the organic substituent attached to the silicon atom. Key comparisons include:
Key Observations :
- Aromatic vs. Alicyclic Substituents : The meta-methylphenyl group in the target compound enables weak π-stacking, whereas fluorinated aryl groups (e.g., pentafluorophenyl) induce stronger intramolecular interactions due to electron-withdrawing fluorine atoms . Cyclohexenyl substituents introduce unsaturation, enhancing reactivity in polymerization or addition reactions .
- Steric Effects : Bulky substituents like adamantyl significantly reduce hydrolysis rates due to steric hindrance, making adamantylethyl derivatives more stable under ambient conditions .
Reactivity and Thermal Stability
- Hydrolysis: this compound undergoes hydrolysis to form silanol intermediates, which are critical in surface functionalization. In contrast, fluorinated analogs (e.g., tris(pentafluorophenyl)silane) exhibit slower hydrolysis due to fluorine’s hydrophobicity .
- Thermal Decomposition : Pyrolysis studies of related trichlorosilanes (e.g., trichloro(trichloromethyl)silane) show decomposition at 250–260°C, yielding silicon tetrachloride and olefins . The meta-methylphenyl substituent likely enhances thermal stability compared to aliphatic chains due to aromatic resonance stabilization.
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